molecular formula C9H7BClNO2 B6165688 (8-chloroquinolin-3-yl)boronic acid CAS No. 1370040-67-7

(8-chloroquinolin-3-yl)boronic acid

Cat. No. B6165688
CAS RN: 1370040-67-7
M. Wt: 207.4
InChI Key:
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Description

“(8-Chloroquinolin-3-yl)boronic acid” is a chemical compound with the molecular formula C9H7BClNO2 and a molecular weight of 207.42 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(8-Chloroquinolin-3-yl)boronic acid” consists of 9 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“(8-Chloroquinolin-3-yl)boronic acid” is typically stored in an inert atmosphere at temperatures between 2-8°C . The boiling point is not specified .

Safety and Hazards

Safety information for “(8-chloroquinolin-3-yl)boronic acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of (8-Chloroquinolin-3-yl)boronic acid is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This allows the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The biochemical pathways affected by (8-Chloroquinolin-3-yl)boronic acid are primarily those involved in the synthesis of organic compounds. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This reaction can lead to the production of a wide range of organic compounds, affecting various biochemical pathways depending on the specific compounds synthesized .

Pharmacokinetics

It’s worth noting that the properties of boronic acids and their derivatives can be influenced by various factors, including their stability and reactivity .

Result of Action

The result of the action of (8-Chloroquinolin-3-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of (8-Chloroquinolin-3-yl)boronic acid can be influenced by various environmental factors. The introduction of more stable moieties, such as boronic esters, has expanded the scope of boron chemistry . These compounds are usually bench stable, easy to purify, and often commercially available, making them attractive for chemical transformations .

properties

IUPAC Name

(8-chloroquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMJICZJZCFADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=CC=C2)Cl)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1370040-67-7
Record name (8-chloroquinolin-3-yl)boronic acid
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